molecular formula C25H30ClNO5 B001165 富马酸克雷马斯汀 CAS No. 14976-57-9

富马酸克雷马斯汀

货号 B001165
CAS 编号: 14976-57-9
分子量: 460 g/mol
InChI 键: PMGQWSIVQFOFOQ-YKVZVUFRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of clemastine fumarate has been detailed through various approaches, highlighting its complex chemical structure and the precision required in its creation. Notably, Fournier et al. (2010) achieved the first enantioselective synthesis of clemastine as its (S,S)-stereoisomer through ether formation and a strategic invertive aryl migration on lithiation, confirming the invertive nature of the rearrangement and establishing a methodological foundation for producing this antihistamine agent (Fournier et al., 2010).

Molecular Structure Analysis

The molecular structure of clemastine fumarate, characterized by its specific stereochemistry, plays a crucial role in its pharmacological effectiveness. The work by Ebnöther and Weber (1976) on synthesizing clemastine and its isomers further elucidates the importance of its molecular configuration, establishing the groundwork for understanding its interactions at the molecular level (Ebnöther & Weber, 1976).

Chemical Reactions and Properties

Clemastine fumarate's chemical reactivity and properties have been explored through its biomimetic oxidation, revealing insights into its metabolic pathways and the potential for generating metabolites. Fröhlich et al. (1996) demonstrated the reaction of clemastine fumarate with a biomimetic system, shedding light on its oxidative behavior and providing a closer understanding of its metabolism akin to that in rats (Fröhlich et al., 1996).

Physical Properties Analysis

The solubility of clemastine fumarate in supercritical carbon dioxide has been quantitatively measured, offering insights into its physical properties under various conditions. Sodeifian et al. (2021) provided detailed solubility data, crucial for pharmaceutical formulation and understanding the compound's behavior in different environments (Sodeifian et al., 2021).

Chemical Properties Analysis

Exploring the chemical properties, Choi, Jung, and Chung (1999) identified urinary metabolites of clemastine after oral administration in humans, indicating the compound's metabolic fate and its chemical transformations within the body. This study contributes to a comprehensive understanding of clemastine fumarate's pharmacokinetics and its interactions at the chemical level (Choi, Jung, & Chung, 1999).

科学研究应用

  1. 视神经再髓鞘化:富马酸克雷马斯汀显示出促进视神经再髓鞘化的潜力。它将视觉诱发电位P100潜伏期缩短了17毫秒/眼,表明在低对比度字母视力(Cohen & Tesar, 2017)方面有改善的趋势。

  2. 过敏性鼻炎:对于减少过敏性鼻炎患者的打喷嚏和鼻涕分泌有效,尽管会伴随口干、鼻干和喉咙干(Gwaltney et al., 1996)

  3. 抗过敏和止痒效果:作为第一代H1-组胺受体拮抗剂,富马酸克雷马斯汀减少了毛细血管通透性,具有抗过敏和止痒效果(Kabachny et al., 2021)

  4. 急性荨麻疹治疗:对于治疗急性荨麻疹有效,显示出与氯苯那明酒石酸盐注射相比更低的倦怠发生率(Chen et al., 2015)

  5. 猫的止痒剂:在每12小时给予0.68毫克/只的剂量下,富马酸克雷马斯汀控制了50%的特应性猫的瘙痒(Miller & Scott, 1994)

  6. 多发性硬化症治疗:在患有慢性脱髓鞘性视神经病变的多发性硬化症患者中,它将潜伏期延迟缩短了17毫秒/眼(Green et al., 2017)

  7. 心肌细胞保护:富马酸克雷马斯汀通过抑制TLR4表达和激活PI3K/Akt信号通路,缓解了大鼠心肌细胞的缺氧再氧化损伤(Yan et al., 2019)

  8. 心肌缺血再灌注损伤:它可以通过激活TLR4/PI3K/Akt信号通路减轻心肌缺血再灌注损伤(Yuan et al., 2020)

  9. 普通感冒症状:富马酸克雷马斯汀显著减轻了普通感冒患者的流鼻涕严重程度和打喷嚏(Turner et al., 1997)

  10. 抗利什曼病药物候选:由于其抑制利什曼原虫肌醇磷脂酰胺合成酶的能力,它是一个潜在的抗利什曼病药物候选(Mina et al., 2020)

  11. 犬的过敏性瘙痒:富马酸克雷马斯汀消除了犬的瘙痒,副作用很少(Miller et al., 1993)

  12. 季节性过敏性鼻炎:在季节性过敏性鼻炎中,它有效降低了鼻阻力并缓解了鼻塞(Thomas et al., 1977)

安全和危害

Clemastine fumarate is toxic if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life . Side effects include drowsiness, dizziness, headache, constipation, stomach upset, blurred vision, trouble walking/clumsiness, or dry mouth/nose/throat .

未来方向

Clemastine fumarate has been identified as a potential treatment for multiple sclerosis (MS) or more specifically as a drug promoting remyelination . Various preclinical and clinical researches have investigated the therapeutic potential of clemastine in neurological disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders .

属性

IUPAC Name

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGQWSIVQFOFOQ-YKVZVUFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047785
Record name Clemastine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

154 °C at 0.02 mm Hg
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very slightly soluble in water and sparingly soluble in alcohol.
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation.
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Clemastine fumarate

Color/Form

Colorless to faintly yellow crystalline powder

CAS RN

14976-57-9, 15686-51-8
Record name Clemastine fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14976-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemastine fumarate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name clemastine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clemastine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEMASTINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

177-178 °C
Record name CLEMASTINE FUMARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
1,460
Citations
AJ Green, JM Gelfand, BA Cree, C Bevan… - The Lancet, 2017 - thelancet.com
… To our knowledge, this is the first clinical trial to establish the safety and efficacy of clemastine fumarate in patients with multiple sclerosis and to show a benefit from clemastine fumarate …
Number of citations: 403 www.thelancet.com
RB Turner, SJ Sperber, JV Sorrentino… - Clinical infectious …, 1997 - academic.oup.com
… study was to test the effectiveness of clemastine fumarate, a first-… Four hundred three subjects (202 clemastine fumarate … { SEM for the clemastine fumarate and placebo groups were not …
Number of citations: 59 academic.oup.com
J Zhu, R Ma, G Li - Biomedicine & Pharmacotherapy, 2023 - Elsevier
… Clemastine fumarate, different from anti-allergic effect as H1 … Hence, whether clemastine fumarate would make a … the potential mechanism surrounding clemastine fumarate in current …
Number of citations: 5 www.sciencedirect.com
JM Gwaltney Jr, J Park, RA Paul… - Clinical infectious …, 1996 - academic.oup.com
… We used a rhinovirus challenge model to test the therapeutic efficacyof clemastine fumarate … of another first-generation antihistamine, clemastine fumarate, in the treatment of experi…
Number of citations: 92 academic.oup.com
G Sodeifian, C Garlapati, F Razmimanesh… - Scientific Reports, 2021 - nature.com
… clemastine fumarate is not reported. Therefore, for the first time, the solubility of clemastine fumarate … ; in the first stage we determine solubility of clemastine fumarate. Since, measuring …
Number of citations: 16 www.nature.com
S Meng, X Sun, Z Juan, M Wang, R Wang… - Frontiers in …, 2021 - frontiersin.org
… This study aimed to determine whether clemastine fumarate (CLE) could attenuate MIRI by inhibiting MC degranulation. A rat ischemia and reperfusion (I/R) model was established by …
Number of citations: 9 www.frontiersin.org
X Yuan, Z Juan, R Zhang, X Sun, R Yan… - Frontiers in …, 2020 - frontiersin.org
… Our pilot studies have shown that clemastine fumarate (CLE) can protect against myocardial ischemia-reperfusion injury (MIRI) through regulation of toll like receptor 4 (TLR4). However…
Number of citations: 29 www.frontiersin.org
JGM Mina, RL Charlton, E Alpizar-Sosa… - ACS infectious …, 2020 - ACS Publications
… Clemastine fumarate broad range antileishmanial activity. Dose–response curves of clemastine fumarate … Dose–response curves of clemastine fumarate against L. donovani (C) and L. …
Number of citations: 14 pubs.acs.org
J Zhu, X Jiang, Y Chang, Y Wu, S Sun, C Wang… - International …, 2023 - Elsevier
… Clemastine fumarate, … clemastine fumarate in hTau mice, a different Alzheimer's disease model characterized by overexpression of human Tau protein. Surprisingly, clemastine fumarate …
Number of citations: 3 www.sciencedirect.com
LR Ingole - Research Journal of Pharmaceutical Dosage Forms …, 2019 - indianjournals.com
… Clemastine Fumarate and its degradation products, it was felt necessary to develop a stability –indicating method for determination of Clemastine Fumarate … of Clemastine Fumarate in …
Number of citations: 5 www.indianjournals.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。